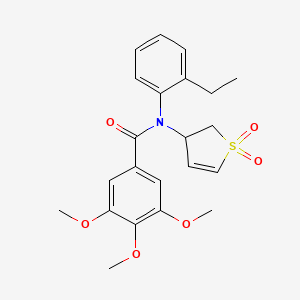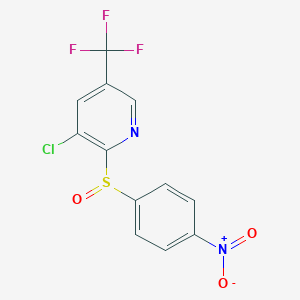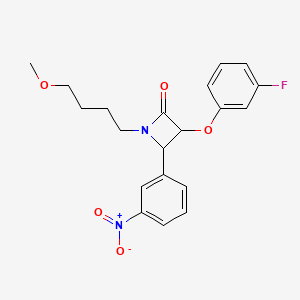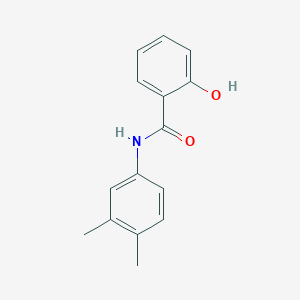
2-(Thian-4-yloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thian-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thian-4-yloxy group
Wirkmechanismus
Target of Action
It is known that pyrazine derivatives, such as pyrazinamide, have shown activity against the enzyme pand in mycobacterium tuberculosis . This suggests that 2-(Thian-4-yloxy)pyrazine may also target similar enzymes or pathways.
Mode of Action
The exact mode of action of this compound is not well understood. Pyrazinamide, a related compound, is a pro-drug that is converted into pyrazinoic acid (POA) by pyrazinamidase. The enzyme PanD binds POA in its active site in a manner consistent with competitive inhibition
Biochemical Pathways
Pyrrolopyrazine derivatives, which include a pyrazine ring like this compound, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Some pyrazinamide analogues have shown significant activity against mycobacterium tuberculosis . This suggests that this compound may also have potential antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with thian-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate thian-4-ol, followed by nucleophilic substitution on a halogenated pyrazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thian-4-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Thian-4-yloxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Pyrazine derivatives: Various substituted pyrazines are known for their pharmacological activities, including anticancer and antiviral properties.
Uniqueness
2-(Thian-4-yloxy)pyrazine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets compared to other pyrazine derivatives.
Eigenschaften
IUPAC Name |
2-(thian-4-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQCJRCDNSGDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)



![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide](/img/structure/B2911576.png)
